N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety This structural motif is integral to many natural products and synthetic compounds with significant pharmaceutical and biological applications
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(22-2,13-5-3-4-6-14(13)19)10-20-17(21)12-7-8-15-16(9-12)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLNEYRLUUURRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,3-Benzodioxole-5-Carbonitrile
Catechol reacts with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form 1,3-benzodioxole-5-carbonitrile.
Reaction Conditions :
Hydrolysis to 1,3-Benzodioxole-5-Carboxylic Acid
The nitrile intermediate undergoes acidic or basic hydrolysis:
$$ \text{C}8\text{H}5\text{NO}2 (\text{nitrile}) + 2\text{H}2\text{O} \rightarrow \text{C}8\text{H}6\text{O}4 (\text{acid}) + \text{NH}3 $$
Optimized Conditions :
Preparation of 2-(2-Fluorophenyl)-2-Methoxypropylamine
This chiral amine is synthesized via asymmetric reductive amination or resolution of racemic mixtures.
Friedel-Crafts Alkylation for 2-Fluorophenyl Propane Backbone
2-Fluorobenzene reacts with methoxyacetone in the presence of AlCl₃:
$$ \text{C}6\text{H}4\text{F} + \text{C}3\text{H}6\text{O}2 \xrightarrow{\text{AlCl}3} \text{C}9\text{H}{11}\text{FO} $$
Key Parameters :
Reductive Amination
The ketone intermediate is converted to the amine using ammonium acetate and sodium cyanoborohydride:
$$ \text{C}9\text{H}{11}\text{FO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}9\text{H}{13}\text{FNO} $$
Chiral Resolution :
Amide Coupling Strategies
The final step involves coupling the carboxylic acid and amine moieties.
Carbodiimide-Mediated Coupling
1,3-Benzodioxole-5-carboxylic acid reacts with 2-(2-fluorophenyl)-2-methoxypropylamine using EDCl/HOBt:
$$ \text{C}8\text{H}6\text{O}4 + \text{C}9\text{H}{13}\text{FNO} \xrightarrow{\text{EDCl/HOBt}} \text{C}{17}\text{H}{17}\text{FNO}4 + \text{H}_2\text{O} $$
Conditions :
Mixed Anhydride Method
Alternative activation with isobutyl chloroformate:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | N-Methylmorpholine |
| Reaction Time | 4 hours |
| Yield | 68% |
Purification and Characterization
Column Chromatography
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, 1H, benzodioxole), 7.45 (m, 2H, fluorophenyl).
- ¹³C NMR : 165.2 ppm (amide carbonyl).
- HRMS : [M+H]⁺ calc. 342.1245, found 342.1248.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| EDCl/HOBt | 75 | 98 | Moderate |
| Mixed Anhydride | 68 | 97 | Low |
| PyBOP Activation | 72 | 99 | High |
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offers superior activation but increases reagent costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, primarily through its interaction with various molecular targets such as receptors and enzymes. The following sections detail specific applications based on current research findings.
Enzyme Inhibition
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide has been studied for its potential as an enzyme inhibitor. This inhibition can affect metabolic pathways and may be beneficial in treating conditions like obesity and diabetes by altering metabolic states.
Receptor Modulation
This compound also shows promise as a modulator of specific receptors involved in neurotransmission. Its ability to interact with serotonin receptors suggests potential applications in treating mood disorders and anxiety-related conditions.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various pharmacological contexts:
- Antidepressant Effects : Preliminary studies indicate that the compound may have antidepressant-like effects through serotonin receptor modulation.
- Anti-inflammatory Properties : Research suggests that it may exhibit anti-inflammatory activity, providing a basis for its use in inflammatory diseases.
Case Study 1: Enzyme Inhibition in Diabetes Models
A study conducted on diabetic rat models demonstrated that administration of the compound led to significant reductions in blood glucose levels, suggesting its efficacy as an enzyme inhibitor affecting glucose metabolism.
Case Study 2: Neurotransmitter Interaction
In vitro studies have shown that this compound interacts with serotonin receptors, leading to increased serotonin levels in neuronal cultures. This finding supports its potential use in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxypropyl chain can enhance the compound’s solubility and bioavailability. The carboxamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores but different substituents.
Fluorophenyl compounds: Compounds with fluorophenyl groups but different core structures.
Methoxypropyl derivatives: Compounds with methoxypropyl chains but different aromatic cores.
Uniqueness
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzo[d][1,3]dioxole core, a fluorophenyl group, and a methoxypropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H16FNO4
- Molecular Weight : 293.29 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and pain modulation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain .
- Receptor Interaction : The compound's structure suggests potential interactions with receptors involved in pain pathways, possibly modulating nociceptive signaling.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- IC50 Values : The compound has shown low IC50 values against target enzymes, indicating potent inhibitory effects. For instance, similar compounds have demonstrated IC50 values below 20 nM for mPGES-1 inhibition .
In Vivo Studies
Case studies involving animal models have provided insights into the efficacy of this compound:
- Pain Models : In models of inflammatory pain (e.g., LPS-induced thermal hyperalgesia), compounds structurally related to this compound have shown effective pain relief with ED50 values around 36.7 mg/kg .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Target Enzyme | IC50 (nM) | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Compound A | mPGES-1 | 8 | 36.7 | |
| Compound B | COX-1 | 16 | Not reported | |
| Compound C | COX-2 | 25 | Not reported |
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. However, further studies are necessary to fully establish its toxicological parameters.
Q & A
Q. What are the recommended synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2H-1,3-benzodioxole-5-carboxylic acid and the amine derivative 2-(2-fluorophenyl)-2-methoxypropylamine. Carbodiimide-based reagents (e.g., EDCl/HOBt) in anhydrous dichloromethane or DMF are commonly used. Optimization involves:
- Catalyst Screening : Test coupling agents like DCC, EDCl, or HATU to improve yield .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, THF) for solubility and reaction kinetics.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify the benzodioxole, fluorophenyl, and methoxypropyl moieties. Aromatic protons in the 6.5–7.5 ppm range and methoxy groups at ~3.3 ppm are diagnostic .
- HRMS : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and validates bond lengths/angles .
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Reference standards and spiked samples help identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates). Limit impurities to <0.5% total, as per ICH guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl and methoxy groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 2-chlorophenyl, 4-methoxyphenyl) and compare activities .
- Biological Assays : Test analogs in target-specific models (e.g., COX inhibition via ELISA or cancer cell viability via MTT assay).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinase enzymes .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (LC-MS/MS) and metabolite identification to assess bioavailability differences.
- Orthogonal Assays : Validate in vitro findings using ex vivo tissue models (e.g., rat liver microsomes) or 3D tumor spheroids.
- Dose-Response Studies : Adjust dosing regimens in vivo to account for metabolic clearance .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify key binding residues.
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets.
- ADMET Prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What are the challenges in determining the compound’s stability under physiological conditions, and how can they be addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH), oxidative stress (H₂O₂), and UV light. Monitor degradation via LC-MS.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare to controls using HPLC purity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
